REACTION_CXSMILES
|
CN(C)[C:3](=[O:24])[CH2:4][C:5]1[CH:10]=[C:9]([CH2:11][CH3:12])[CH:8]=[CH:7][C:6]=1[NH:13][C:14]1[C:19]([F:20])=[C:18]([F:21])[CH:17]=[C:16]([F:22])[C:15]=1[F:23].[OH-].[Na+].CCCC[OH:32].Cl>C1(C)C=CC=CC=1>[CH2:11]([C:9]1[CH:8]=[CH:7][C:6]([NH:13][C:14]2[C:19]([F:20])=[C:18]([F:21])[CH:17]=[C:16]([F:22])[C:15]=2[F:23])=[C:5]([CH2:4][C:3]([OH:24])=[O:32])[CH:10]=1)[CH3:12] |f:1.2|
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
the mixture transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase re-extracted with toluene (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under high vacuum (35-50 mbar) on a rotovap
|
Type
|
TEMPERATURE
|
Details
|
to warm above 50°
|
Type
|
CUSTOM
|
Details
|
Small white needles are obtained by crystallization of the residue from hexane, m.p. 164-166°
|
Type
|
CUSTOM
|
Details
|
Recrystallization from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=C(C1)CC(=O)O)NC1=C(C(=CC(=C1F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |